molecular formula C26H38N2O5 B12420830 (1S)-Perindopril-d4 Benzyl Ester

(1S)-Perindopril-d4 Benzyl Ester

Cat. No.: B12420830
M. Wt: 462.6 g/mol
InChI Key: ZNAYHAPFFQRGES-PTECYWEWSA-N
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Description

(1S)-Perindopril benzyl ester-d4 is a deuterated derivative of perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the metabolic stability and alter the pharmacokinetic properties of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-Perindopril benzyl ester-d4 typically involves the esterification of perindopril with benzyl alcohol in the presence of a deuterating agent. The reaction is carried out under mild conditions to ensure the integrity of the stereochemistry at the 1S position. Common reagents used in this process include deuterated benzyl alcohol and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of (1S)-Perindopril benzyl ester-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(1S)-Perindopril benzyl ester-d4 undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester and benzyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a strong acid or base, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the ester group.

Major Products Formed

    Hydrolysis: Produces perindopril and benzyl alcohol.

    Oxidation: Can lead to the formation of benzaldehyde and other oxidized derivatives.

    Substitution: Results in various substituted perindopril derivatives.

Scientific Research Applications

(1S)-Perindopril benzyl ester-d4 has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of perindopril.

    Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of ACE inhibitors.

    Medicine: Utilized in preclinical studies to evaluate the efficacy and safety of deuterated drugs.

    Industry: Applied in the development of new formulations and drug delivery systems to enhance the therapeutic profile of ACE inhibitors.

Mechanism of Action

The mechanism of action of (1S)-Perindopril benzyl ester-d4 involves the inhibition of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, the compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, decreased blood pressure, and reduced workload on the heart.

Comparison with Similar Compounds

Similar Compounds

    Perindopril: The non-deuterated form of (1S)-Perindopril benzyl ester-d4.

    Enalapril: Another ACE inhibitor with a similar mechanism of action.

    Lisinopril: A non-esterified ACE inhibitor with a longer half-life.

Uniqueness

(1S)-Perindopril benzyl ester-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and potentially improve its pharmacokinetic properties compared to non-deuterated ACE inhibitors. This can lead to better therapeutic outcomes and reduced side effects.

Properties

Molecular Formula

C26H38N2O5

Molecular Weight

462.6 g/mol

IUPAC Name

benzyl (2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate

InChI

InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3/t18-,20-,21-,22-,23-/m0/s1/i3D3,18D

InChI Key

ZNAYHAPFFQRGES-PTECYWEWSA-N

Isomeric SMILES

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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